
2-(Cyclohexylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexylamino group attached to the second carbon of a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with butanoic acid derivatives. For instance, the reaction between cyclohexylamine and butyryl chloride in the presence of a base like triethylamine can yield this compound. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various cyclohexyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Cyclohexylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclohexylamino group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with only the amino group attached to the cyclohexane ring.
Butanoic acid: The parent carboxylic acid without the cyclohexylamino group.
Cyclohexylacetic acid: Another analog with the carboxylic acid group attached to the cyclohexane ring via an ethyl linker.
Uniqueness
2-(Cyclohexylamino)butanoic acid is unique due to the presence of both the cyclohexylamino group and the butanoic acid chain. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler analogs.
Propriétés
Numéro CAS |
90965-50-7 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-(cyclohexylamino)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
Clé InChI |
GSJHHYVLYJDKGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


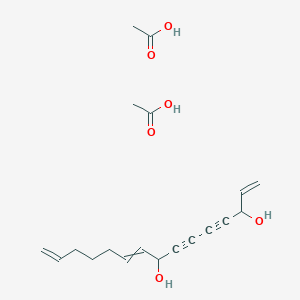
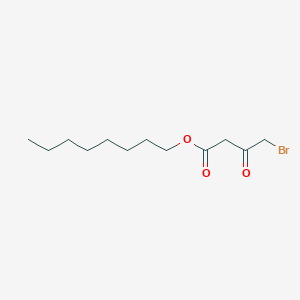
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
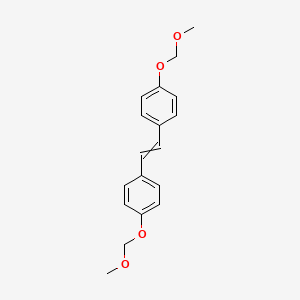
![1-Amino-3-[(3-methyl-1-benzofuran-7-yl)oxy]propan-2-ol](/img/structure/B14371105.png)
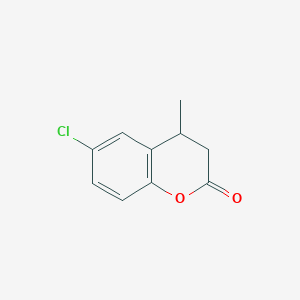
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)
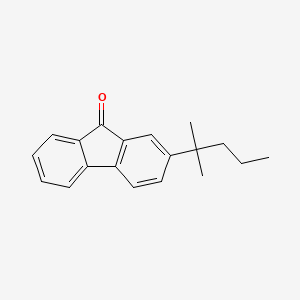

![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)
